

Solid-Phase Synthesis of Palmitoyl Tripeptide-38: An Application Note and Protocol

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Compound of Interest

Compound Name: Palmitoyl tripeptide-38

Cat. No.: B15137377

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Abstract

Palmitoyl tripeptide-38, a synthetic lipopeptide composed of palmitic acid and the tripeptide Lysyl-Valyl-Lysine (KVK), is a prominent matrikine-mimetic compound utilized in advanced skincare formulations for its anti-aging properties. It functions by stimulating the synthesis of key extracellular matrix (ECM) components, thereby improving skin texture and reducing the appearance of wrinkles.[1][2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of **Palmitoyl tripeptide-38**, utilizing Fmoc/tBu chemistry, on-resin palmitoylation, and subsequent purification and characterization.

Introduction

Palmitoyl tripeptide-38 is designed to mimic fragments of extracellular matrix proteins, known as matrikines, which are generated during tissue injury and remodeling.[3] These signaling peptides interact with specific receptors on fibroblasts, triggering intracellular cascades that upregulate the production of essential dermal constituents.[2][4] Specifically, **Palmitoyl tripeptide-38** has been shown to stimulate the synthesis of collagen I, III, and IV, fibronectin, hyaluronic acid, and laminin 5.[1][5] This replenishment of the ECM leads to a visible reduction in wrinkle depth and an improvement in overall skin firmness and elasticity. The covalent attachment of palmitic acid enhances the peptide's lipophilicity, facilitating its penetration through the stratum corneum to reach the dermal fibroblasts where it exerts its biological activity.[6]

Solid-phase peptide synthesis (SPPS) is the method of choice for the production of **Palmitoyl tripeptide-38**, offering high efficiency and the ability to readily purify the final product. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed for the temporary protection of the N-terminal α -amino group of the amino acids, while acid-labile tert-butyl (tBu) based groups are used for side-chain protection.

Signaling Pathway of Palmitoyl Tripeptide-38

Palmitoyl tripeptide-38, as a matrikine-mimetic, is believed to exert its effects by binding to cell-surface receptors on fibroblasts, which may include receptors involved in the Transforming Growth Factor- β (TGF- β) signaling pathway.[1][7][8] This interaction initiates a downstream signaling cascade that ultimately leads to the increased transcription of genes encoding for ECM proteins.



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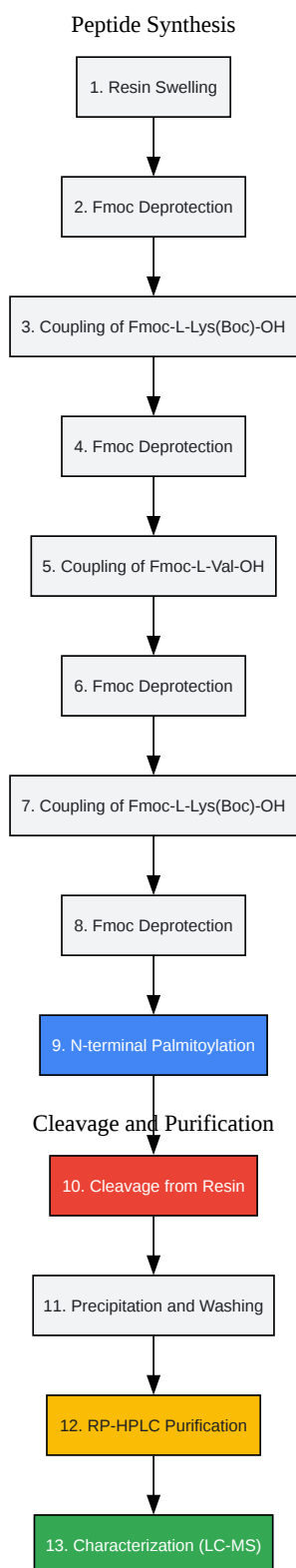
Simplified signaling pathway of **Palmitoyl tripeptide-38** in fibroblasts.

Experimental Protocols

Materials and Reagents

Reagent	Supplier	Grade
Rink Amide MBHA Resin (0.5-0.8 mmol/g)	e.g., Novabiochem	Synthesis Grade
Fmoc-L-Lys(Boc)-OH	e.g., CEM Corp.	Synthesis Grade
Fmoc-L-Val-OH	e.g., CEM Corp.	Synthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)	Sigma-Aldrich	Synthesis Grade
Oxyma Pure	Sigma-Aldrich	Synthesis Grade
N,N-Dimethylformamide (DMF)	Fisher Scientific	Peptide Synthesis Grade
Dichloromethane (DCM)	Fisher Scientific	ACS Grade
Piperidine	Sigma-Aldrich	ACS Grade
Palmitic Acid	Sigma-Aldrich	≥99%
HBTU	Sigma-Aldrich	Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)	Sigma-Aldrich	Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)	Sigma-Aldrich	Reagent Grade
Triisopropylsilane (TIS)	Sigma-Aldrich	99%
Diethyl Ether	Fisher Scientific	ACS Grade
Acetonitrile (ACN)	Fisher Scientific	HPLC Grade

Solid-Phase Peptide Synthesis Workflow



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Workflow for the synthesis and purification of **Palmitoyl tripeptide-38**.

Detailed Synthesis Protocol (0.1 mmol scale)

- Resin Preparation:
 - Swell 200 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in DMF in a peptide synthesis vessel for 1 hour.
- Fmoc Deprotection:
 - Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
 - Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
- Amino Acid Coupling (General Cycle):
 - In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), Oxyma Pure (0.4 mmol, 4 eq.), and DIC (0.4 mmol, 4 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 2 hours at room temperature.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another hour.
 - Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
- Peptide Chain Assembly:
 - 1st Coupling: Perform the coupling cycle with Fmoc-L-Lys(Boc)-OH.
 - 2nd Deprotection: Perform the Fmoc deprotection step.
 - 2nd Coupling: Perform the coupling cycle with Fmoc-L-Val-OH.

- 3rd Deprotection: Perform the Fmoc deprotection step.
- 3rd Coupling: Perform the coupling cycle with Fmoc-L-Lys(Boc)-OH.
- Final Deprotection: Perform the Fmoc deprotection step to expose the N-terminal amine of the tripeptide.
- N-terminal Palmitoylation:
 - In a separate vial, dissolve Palmitic Acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
 - Add the palmitoylation solution to the resin-bound tripeptide.
 - Agitate for 4 hours at room temperature.
 - Confirm complete acylation with a negative Kaiser test (clear beads).
 - Wash the resin with DMF (5x), DCM (3x), and Methanol (3x).
 - Dry the resin under vacuum for at least 2 hours.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
 - Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
 - Agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation:
 - Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet twice more with cold diethyl ether.

- Dry the crude peptide pellet under vacuum.

Purification and Characterization

- RP-HPLC Purification:
 - Dissolve the crude peptide in a minimal amount of DMSO and dilute with 50% ACN/water.
 - Purify the peptide using a preparative C18 RP-HPLC column.
 - Mobile Phase A: 0.1% TFA in Water
 - Mobile Phase B: 0.1% TFA in Acetonitrile
 - Gradient: A shallow gradient is recommended due to the hydrophobicity of the palmitoyl group. A suggested gradient is 40-90% B over 40 minutes.
 - Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
- Characterization:
 - Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95%).
 - Confirm the identity of the peptide by Electrospray Ionization Mass Spectrometry (ESI-MS).

Data Presentation

Parameter	Value
Peptide Sequence	Palmitoyl-Lys-Val-Lys-NH ₂
Molecular Formula	C ₃₈ H ₇₅ N ₅ O ₅
Theoretical Molecular Weight	682.04 g/mol
Expected Mass (ESI-MS) [M+H] ⁺	683.05 m/z
Purity (Post-HPLC)	>95%
Appearance	White to off-white lyophilized powder

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of **Palmitoyl tripeptide-38**. By following the outlined Fmoc-SPPS strategy with on-resin palmitoylation, researchers can reliably produce this bioactive lipopeptide. The subsequent purification and characterization steps are crucial for obtaining a high-purity product suitable for in-vitro and formulation studies in the fields of cosmetic science and drug development. The provided workflow and signaling pathway diagram offer a clear framework for understanding both the synthesis and the biological context of **Palmitoyl tripeptide-38**.

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